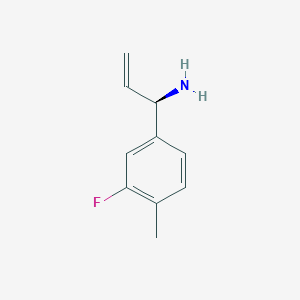
(2S)-2-Amino-2-(2-anthryl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-2-(2-anthryl)acetic acid: is an organic compound that belongs to the class of amino acids It features an anthracene moiety attached to the alpha carbon of glycine, making it a unique derivative of amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(2-anthryl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with anthracene, which undergoes a series of reactions to introduce the amino and carboxyl groups.
Amination: Anthracene is first nitrated to form 2-nitroanthracene, which is then reduced to 2-aminoanthracene.
Carboxylation: The aminoanthracene is then subjected to carboxylation to introduce the carboxyl group, forming this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2S)-2-Amino-2-(2-anthryl)acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the anthracene moiety are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (2S)-2-Amino-2-(2-anthryl)acetic acid can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Protein Engineering: The compound can be incorporated into peptides and proteins to study their structure and function.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of (2S)-2-Amino-2-(2-anthryl)acetic acid involves its interaction with specific molecular targets. The anthracene moiety allows the compound to intercalate into DNA, potentially affecting gene expression and protein synthesis. Additionally, the amino and carboxyl groups enable the compound to participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
2-Aminobenzothiazole: Used in the synthesis of various pharmaceuticals.
2-Aminopyridine: Utilized in the production of dyes and pharmaceuticals.
Uniqueness: (2S)-2-Amino-2-(2-anthryl)acetic acid is unique due to the presence of the anthracene moiety, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced material properties.
Eigenschaften
Molekularformel |
C16H13NO2 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
(2S)-2-amino-2-anthracen-2-ylacetic acid |
InChI |
InChI=1S/C16H13NO2/c17-15(16(18)19)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9,15H,17H2,(H,18,19)/t15-/m0/s1 |
InChI-Schlüssel |
NCMCIBYADCNBKT-HNNXBMFYSA-N |
Isomerische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B15236064.png)

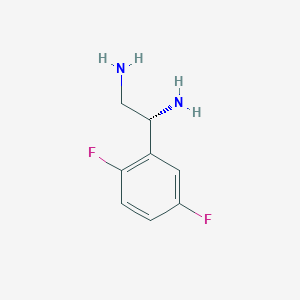
![6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236090.png)

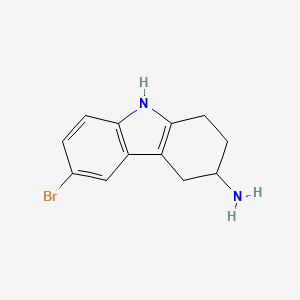
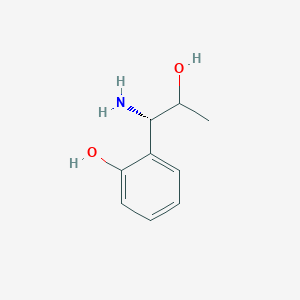
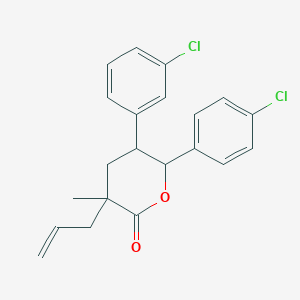
![2-(2,2',5-Trioxospiro[imidazolidine-4,3'-indolin]-1-YL)acetic acid](/img/structure/B15236116.png)
![(1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236124.png)
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236128.png)

